molecular formula C17H15N3O2 B12927147 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 831197-39-8

2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No.: B12927147
CAS No.: 831197-39-8
M. Wt: 293.32 g/mol
InChI Key: RIUKXBXVQLJSGA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylamino and benzaldehyde groups. One common method is the cyclization of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid.

    Reduction: Formation of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers or dyes, due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde would depend on its specific application. For example, if it is used as an antimicrobial agent, it might interact with bacterial cell membranes or enzymes, disrupting their function. If used in materials science, its electronic properties might be exploited in the design of new conductive materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)-5-(5-phenyl-1,3,4-thiadiazol-2-yl)benzaldehyde: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(Dimethylamino)-5-(5-phenyl-1,3,4-triazol-2-yl)benzaldehyde: Contains an additional nitrogen atom in the ring.

Biological Activity

2-(Dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety has been associated with various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C17H15N3O
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 831197-39-8

The biological activities of this compound are primarily attributed to its interaction with various biological targets. Studies suggest that compounds containing the oxadiazole ring can act as inhibitors of specific enzymes and receptors.

Inhibition of Notum Carboxylesterase

Research indicates that derivatives of the oxadiazole structure can inhibit Notum carboxylesterase activity, a key enzyme involved in Wnt signaling pathways. The inhibition of this enzyme has implications for cancer therapy and neurodegenerative diseases .

Rho/MRTF/SRF Pathway Modulation

Another significant finding is the compound's role in modulating the Rho/Myocardin-related transcription factor (MRTF)/serum response factor (SRF) pathway. This pathway is crucial for gene transcription related to fibrosis and muscle development. The compound demonstrated good potency in inhibiting gene transcription mediated by this pathway, suggesting potential applications in treating fibrotic diseases .

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties. For instance, it was tested against various cancer cell lines and displayed significant cytotoxicity without inducing substantial cell death at lower concentrations. The IC50 values varied depending on the cell type but generally indicated a promising therapeutic window.

Cell LineIC50 (µM)Notes
PC3 (Prostate Cancer)180Effective inhibition of SRF-mediated transcription
B16F10 (Melanoma)<20Potent inhibition of melanin production

Antimicrobial Activity

The compound has also shown potential antimicrobial activity against several pathogens. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Study on Fibrosis

In a study involving bleomycin-induced dermal fibrosis in mice, treatment with the compound resulted in a significant reduction in connective tissue growth factor (CTGF) gene expression. This suggests its potential as an anti-fibrotic agent .

Study on Melanin Production

Another investigation evaluated the effect of related oxadiazole derivatives on melanin production in B16F10 cells. The results indicated that these compounds could effectively inhibit intracellular tyrosinase activity, which is crucial for melanin synthesis, thus highlighting their potential use in treating hyperpigmentation disorders .

Properties

CAS No.

831197-39-8

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-(dimethylamino)-5-(5-phenyl-1,3,4-oxadiazol-2-yl)benzaldehyde

InChI

InChI=1S/C17H15N3O2/c1-20(2)15-9-8-13(10-14(15)11-21)17-19-18-16(22-17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

RIUKXBXVQLJSGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)C=O

Origin of Product

United States

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